2-Chloro-5-(ethoxymethyl)pyrimidine
Description
2-Chloro-5-(ethoxymethyl)pyrimidine is a substituted pyrimidine derivative featuring a chlorine atom at the 2-position and an ethoxymethyl group (-CH₂-O-CH₂CH₃) at the 5-position. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science. The ethoxymethyl substituent introduces both steric bulk and moderate electron-donating properties (via the ether oxygen), influencing reactivity and molecular interactions.
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
2-chloro-5-(ethoxymethyl)pyrimidine |
InChI |
InChI=1S/C7H9ClN2O/c1-2-11-5-6-3-9-7(8)10-4-6/h3-4H,2,5H2,1H3 |
InChI Key |
YVOHRTVLSJAYRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CN=C(N=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Substituent Effects on Electronic and Steric Properties
Substituents at the 5-position of the pyrimidine ring significantly alter electronic and steric profiles, impacting reactivity and applications. Below is a comparative analysis of key analogs:
Key Observations :
- Electron Effects : Methoxy and ethoxymethyl groups donate electrons via resonance, enhancing nucleophilic aromatic substitution (NAS) reactivity at the 2-chloro position. In contrast, difluoromethoxy and chloromethyl groups withdraw electrons, reducing NAS rates .
- Steric Impact : Bulky substituents like tert-butyl hinder reactions at adjacent positions, whereas smaller groups (e.g., ethyl, methoxy) allow greater accessibility .
2-Chloro-5-(2-hydroxyethyl)-4-methoxy-6-methylpyrimidine
- Application : Model molecule for positron-emission tomography (PET) tracers due to its stable heterocyclic core and modifiable substituents .
2-Chloro-5-(phenylmethoxy)pyrimidine
- Application : Intermediate in synthesizing kinase inhibitors. The benzyloxy group enhances binding to hydrophobic enzyme pockets .
2-Chloro-5-(4-methoxyphenyl)pyrimidine
Physical Properties and Stability
- Thermal Stability : Methoxy and ethoxymethyl derivatives generally exhibit higher thermal stability compared to chloromethyl analogs, which may decompose at elevated temperatures .
- Solubility : Ethoxymethyl and difluoromethoxy groups enhance solubility in organic solvents, while tert-butyl derivatives are more lipophilic .
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